molecular formula C13H14N2O B1460794 4-[(2-Pyridinylmethoxy)methyl]aniline CAS No. 408368-93-4

4-[(2-Pyridinylmethoxy)methyl]aniline

Cat. No. B1460794
CAS RN: 408368-93-4
M. Wt: 214.26 g/mol
InChI Key: CQRSAXLWJPTXNO-UHFFFAOYSA-N
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Description

4-[(2-Pyridinylmethoxy)methyl]aniline, also known as 4-PMMA, is a compound belonging to the group of aromatic amines. It is a colorless to yellowish solid that is soluble in water, ethanol, and other organic solvents. 4-PMMA is a stable compound with a melting point of about 110-112°C and a boiling point of about 215°C. 4-PMMA has a wide range of applications in scientific research, from the synthesis of pharmaceuticals to the study of biochemical and physiological processes.

Scientific Research Applications

4-[(2-Pyridinylmethoxy)methyl]aniline has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antidepressants. It has also been used in the study of biochemical and physiological processes, such as the mechanism of action of drugs, the effects of drugs on the nervous system, and the regulation of gene expression. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been used in the study of the structure and function of proteins, the activity of enzymes, and the structure-activity relationships of drugs.

Mechanism of Action

The mechanism of action of 4-[(2-Pyridinylmethoxy)methyl]aniline is not well-understood. However, it is believed that 4-[(2-Pyridinylmethoxy)methyl]aniline acts as an agonist at certain receptors, such as serotonin and GABA receptors, which are involved in the regulation of neurotransmitter release. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-Pyridinylmethoxy)methyl]aniline are not well-understood. However, it has been shown to have anticonvulsant, antidepressant, and anti-inflammatory effects in laboratory studies. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline has been shown to have neuroprotective effects, which may be due to its ability to inhibit monoamine oxidase.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[(2-Pyridinylmethoxy)methyl]aniline in laboratory experiments is its stability and solubility in a variety of solvents. This makes it easy to use in a variety of experiments. However, there are some limitations to using 4-[(2-Pyridinylmethoxy)methyl]aniline in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, 4-[(2-Pyridinylmethoxy)methyl]aniline is a relatively toxic compound and should be handled with caution.

Future Directions

The potential future directions for 4-[(2-Pyridinylmethoxy)methyl]aniline research include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research could be conducted on its effects on the nervous system, its ability to modulate gene expression, and its potential as a drug delivery system. Finally, further research could be conducted on its potential toxicity and the development of methods to reduce its toxicity.

properties

IUPAC Name

4-(pyridin-2-ylmethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-6-4-11(5-7-12)9-16-10-13-3-1-2-8-15-13/h1-8H,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRSAXLWJPTXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Pyridinylmethoxy)methyl]aniline

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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